molecular formula C13H16FN5 B2487589 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine CAS No. 1551867-45-8

1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine

Cat. No.: B2487589
CAS No.: 1551867-45-8
M. Wt: 261.304
InChI Key: ULZTTZJXHYSXBZ-UHFFFAOYSA-N
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Description

1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a triazole ring, which is further connected to a piperazine moiety

Mechanism of Action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound acts as an inhibitor of ENTs . It binds to these transporters, reducing their activity.

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across cell membranes, which can impact several biochemical pathways. Nucleosides are involved in various cellular functions, including DNA and RNA synthesis, signaling pathways, and energy metabolism. By inhibiting ENTs, the compound can disrupt these processes, leading to various downstream effects .

Result of Action

The inhibition of ENTs can lead to a decrease in the availability of nucleosides for various cellular processes. This can result in a variety of molecular and cellular effects, depending on the specific pathways affected. For example, it could potentially disrupt DNA and RNA synthesis, alter signaling pathways, or affect energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a microwave reactor . The reaction conditions involve a microwave power of 800W and a reaction time of 3 minutes, followed by cooling and distillation to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is unique due to the presence of both the fluorophenyl and triazole moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

1-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5/c14-11-3-1-2-4-12(11)19-10-16-17-13(19)9-18-7-5-15-6-8-18/h1-4,10,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZTTZJXHYSXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NN=CN2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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